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molecular formula C13H16N2O B3385798 2-(3-Methylphenyl)-2-(morpholin-4-yl)acetonitrile CAS No. 66549-30-2

2-(3-Methylphenyl)-2-(morpholin-4-yl)acetonitrile

Cat. No. B3385798
M. Wt: 216.28 g/mol
InChI Key: COLKXUYGKCHQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04112095

Procedure details

As in Example 35, the following reactions are carried out. m-Tolualdehyde is reacted with p-toluenesulfonic acid, morpholine and KCN to give α-(m-tolyl)-4-morpholineacetonitrile as crystals, m.p. 59°-60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1.[C-:27]#[N:28].[K+]>>[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[C:27]#[N:28])[CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)C(C#N)N1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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